

4-Methylindole: A Technical Guide to its Discovery and Natural Occurrence

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Compound of Interest

Compound Name: 4-Methylindole

Cat. No.: B103444

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This in-depth technical guide provides a comprehensive overview of **4-methylindole**, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The guide covers its historical context, natural occurrence, proposed biosynthesis, and its role as a signaling molecule. Detailed experimental protocols for its analysis and visualizations of key pathways are also provided.

Discovery and Historical Context

While a specific historical record detailing the initial isolation and characterization of **4-methylindole** is not readily available in the scientific literature, its discovery is intrinsically linked to the broader history of indole chemistry. The journey into the world of indoles began in 1866 when Adolf von Baeyer first synthesized the parent compound, indole, by reducing oxindole with zinc dust.^[1] He later elucidated its correct chemical structure in 1869.^[1] The late 19th and early 20th centuries witnessed the development of foundational synthetic methods for the indole core, such as the Fischer indole synthesis discovered in 1883, which remains a cornerstone of indole chemistry to this day.^[1] The synthesis and study of substituted indoles, including methylated derivatives like **4-methylindole**, followed the establishment of these fundamental principles.

Natural Occurrence

4-Methylindole is a naturally occurring compound found in a variety of biological and environmental sources. It is a known microbial metabolite and has been identified in animal feces, as well as in certain food products as a result of fermentation or processing.

Table 1: Natural Occurrence of **4-Methylindole**

Source Category	Specific Source	Citation(s)
Animalia	Feces (general)	[2]
Lamb and Sheep Meat	[3][4]	
Plantae	White Pepper (from fermentation)	[5]
Microorganisms	Intestinal Microbiota	[2]
Other	Wastewater	[6]

Quantitative Data

Precise quantitative data for **4-methylindole** across various matrices is limited in the available literature. However, data for the closely related and more extensively studied isomer, 3-methylindole (skatole), can provide a useful reference point for expected concentration ranges in similar environments.

Table 2: Concentration of 3-Methylindole in Human Feces

Matrix	Concentration Range (ng/g)	Analytical Method	Citation(s)
Human Feces	37 - 3,483	Thermal Desorption Gas Chromatography- Mass Spectrometry	[7]

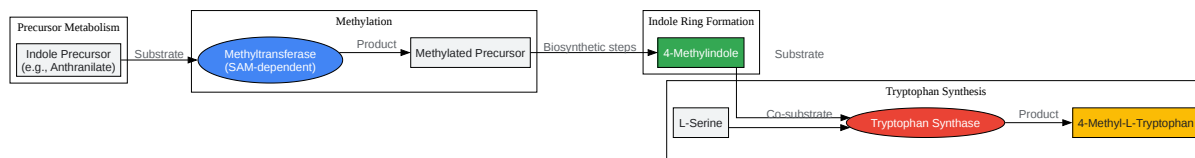
Note: The data in Table 2 is for 3-methylindole and should be considered as an estimate for the potential concentration range of **4-methylindole** in a similar matrix.

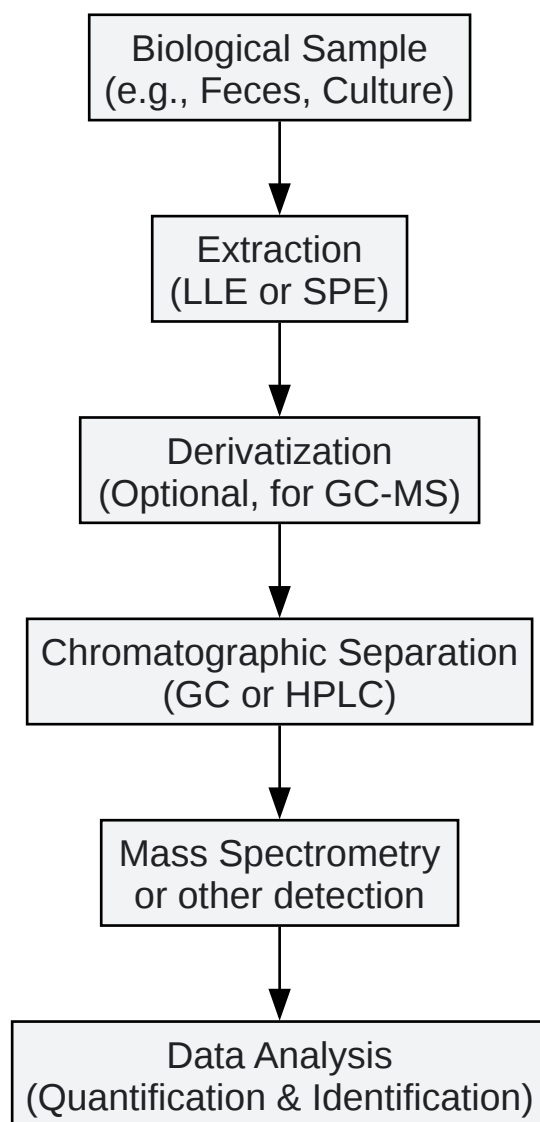
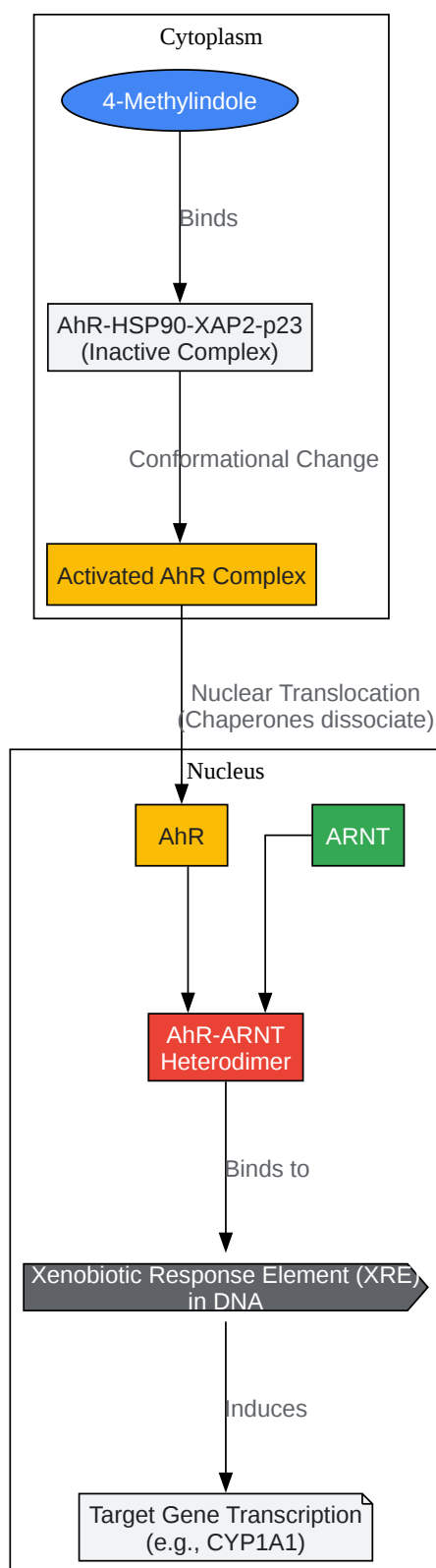
Biosynthesis

The direct biosynthetic pathway for **4-methylindole** has not been explicitly elucidated. However, a plausible pathway can be proposed based on the known mechanisms of indole and tryptophan biosynthesis. The key enzyme, tryptophan synthase, is known to catalyze the

condensation of indole with L-serine to form L-tryptophan.[8] Notably, tryptophan synthase exhibits a degree of substrate promiscuity and can accept substituted indoles, including methylindoles, to produce corresponding substituted tryptophan analogs.[9][10]

This suggests a potential biosynthetic route where a methylated precursor is converted to **4-methylindole**, which can then be utilized by tryptophan synthase to form 4-methyl-L-tryptophan. The initial methylation step could occur on a precursor to indole, such as anthranilate, or on the indole ring itself, catalyzed by a methyltransferase.





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